(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
Description
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Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4OS/c1-17-22(31-24-26-21(16-29(17)24)19-7-9-20(25)10-8-19)23(30)28-13-11-27(12-14-28)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFADMFTLFECIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety linked to an imidazo[2,1-b]thiazole core with a fluorophenyl substituent. The presence of these functional groups is believed to contribute to its biological activity.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The imidazo[2,1-b]thiazole structure is known for its ability to modulate various biological pathways, including those involved in cancer cell proliferation and neuropharmacological effects.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects in various cancer cell lines, including HCT-116 and HepG2. |
| Antimicrobial | Potential activity against bacterial strains; further studies required. |
| Neuropharmacological | Modulates neurotransmitter systems, suggesting possible use in psychiatric disorders. |
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds in the imidazo[2,1-b]thiazole class. For instance, derivatives showed significant inhibitory effects on human colon carcinoma (HCT-116) with IC50 values comparable to established chemotherapeutics. The mechanism involves induction of apoptosis and cell cycle arrest.
- Study Reference : A study evaluated the cytotoxicity of related compounds using MTT assays, revealing IC50 values around 2.40 µM for effective derivatives .
Tyrosinase Inhibition
A related compound featuring the 4-fluorobenzylpiperazine fragment demonstrated strong inhibition of Agaricus bisporus tyrosinase (AbTYR), with an IC50 value of 0.18 μM. This suggests that the compound may possess skin-lightening properties through inhibition of melanin synthesis without cytotoxic effects .
Neuropharmacological Effects
The piperazine component is known for its influence on serotonin and dopamine receptors, indicating potential applications in treating mood disorders and anxiety. Further pharmacological profiling is necessary to elucidate these effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
